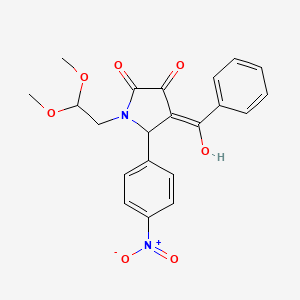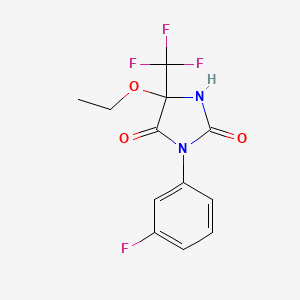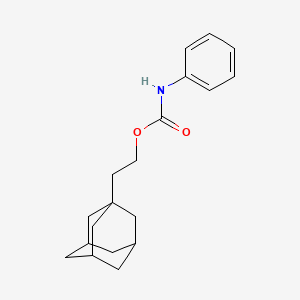![molecular formula C30H28N2O5 B11073927 benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11073927.png)
benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate is a complex organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by its unique structural framework, which includes a pyrrolizine core, a benzyl group, and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the pyrrolizine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate can be compared with other pyrrolizine derivatives and related compounds:
Similar Compounds: Pyrrolizine, benzyl pyrrolizine, methoxyphenyl pyrrolizine.
Uniqueness: The presence of both benzyl and methoxyphenyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C30H28N2O5 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyl-3a,4,6,7,8,8b-hexahydropyrrolo[3,4-a]pyrrolizine-8a-carboxylate |
InChI |
InChI=1S/C30H28N2O5/c1-36-23-15-8-12-21(18-23)26-24-25(28(34)32(27(24)33)22-13-6-3-7-14-22)30(16-9-17-31(26)30)29(35)37-19-20-10-4-2-5-11-20/h2-8,10-15,18,24-26H,9,16-17,19H2,1H3 |
InChI 键 |
MFNIPGOPRSBYLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(N2CCC5)C(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11073855.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate](/img/structure/B11073873.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)



![10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B11073913.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11073916.png)
![2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11073919.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
